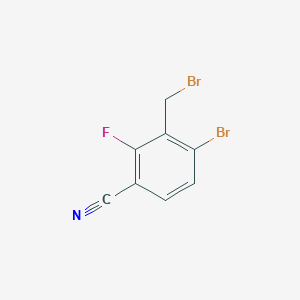

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile

Description

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile (CAS: 105942-09-4) is a halogenated aromatic nitrile with the molecular formula C₈H₅Br₂FN and a molecular weight of 298.95 g/mol. Structurally, it features a benzonitrile core substituted with bromine at position 4, a bromomethyl group at position 3, and fluorine at position 2. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactivity in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C8H4Br2FN |

|---|---|

Molecular Weight |

292.93 g/mol |

IUPAC Name |

4-bromo-3-(bromomethyl)-2-fluorobenzonitrile |

InChI |

InChI=1S/C8H4Br2FN/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2H,3H2 |

InChI Key |

QKPSDSQJEBTQSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Microreactor Method for Bromination

This method uses a continuous flow microreactor system to brominate 3-fluoro-4-methylbenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator catalyst such as azodiisobutylnitrile or benzoyl peroxide.

Step 1: Bromination

- Reactants: 3-fluoro-4-methylbenzonitrile, N-bromosuccinimide, catalyst (azodiisobutylnitrile or benzoyl peroxide).

- Solvent: Dichloroethane or carbon tetrachloride.

- Conditions: Temperature 70-80 °C in a microreactor.

- Reaction time: Short residence time through 5-6 microreactor plates.

- Outcome: Formation of 4-bromomethyl-3-fluorobenzonitrile with high selectivity (dibromo byproduct <5%).

Step 2: Post-treatment

- Quenching with water.

- Organic layer separation and washing.

- Concentration to isolate the brominated product.

Step 3: Optional further substitution reactions (e.g., conversion to 4-cyano-2-fluorobenzyl alcohol) can follow.

- High selectivity and yield (85-94% isolated yield).

- Reduced side reactions due to precise temperature and mixing control.

- Suitable for scale-up and continuous production.

- Avoids use of highly toxic or explosive reagents.

Kettle-Type Batch Bromination

A traditional batch process involves stirring 3-fluoro-4-methylbenzonitrile with NBS and a radical initiator in dichloroethane at 70-75 °C.

- 3-fluoro-4-methylbenzonitrile (1 eq), azodiisobutylnitrile (0.037 eq), NBS (1.3 eq).

- Reaction monitored by GC until completion (color change from light yellow to colorless).

- Quenching with water and organic extraction.

- Yield: Approximately 97.6% isolated yield of 4-bromomethyl-3-fluorobenzonitrile.

- Side product ratio (dibromo:monobromo) about 4.75:1, indicating some over-bromination.

- Lower selectivity compared to microreactor method.

- More side products requiring purification.

- Less control over reaction parameters.

| Parameter | Microreactor Method | Kettle-Type Batch Method |

|---|---|---|

| Temperature | 70-80 °C (bromination) | 70-75 °C |

| Catalyst | Azodiisobutylnitrile or benzoyl peroxide (0.02-0.1 eq) | Azodiisobutylnitrile (0.037 eq) |

| Brominating agent | N-bromosuccinimide (1-1.18 eq) | N-bromosuccinimide (1.3 eq) |

| Solvent | Dichloroethane or carbon tetrachloride | Dichloroethane |

| Reaction time | Short residence time (minutes) | 1 hour |

| Product purity (GC) | >97% | ~97.6% |

| Yield (isolated) | 85-94% | 97.6% |

| Side product ratio (dibromo:monobromo) | >95:5 (high selectivity) | 4.75:1 (more dibromo) |

| Scalability | High (continuous flow) | Moderate (batch limitations) |

- The microreactor method significantly improves selectivity by minimizing side reactions and controlling reaction parameters precisely, which is critical for industrial scale-up.

- The use of radical initiators like azodiisobutylnitrile enhances bromination efficiency.

- N-bromosuccinimide is the preferred brominating agent due to its controlled release of bromine radicals.

- Solvent choice affects reaction kinetics and selectivity; dichloroethane and carbon tetrachloride are effective.

- Post-reaction quenching and washing steps are essential to isolate pure 4-bromomethyl-3-fluorobenzonitrile.

- The microreactor approach avoids the use of expensive palladium catalysts and toxic reagents found in alternative methods.

- The overall process yields are high (74-87% for two-step sequences involving further transformations), with excellent reproducibility.

The preparation of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is best achieved via controlled bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide and radical initiators. The microreactor method offers superior selectivity, yield, and scalability compared to traditional batch methods. This approach is industrially viable, cost-effective, and environmentally safer, making it the preferred method for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Bromination: Br2/FeBr3

Nucleophilic Substitution: Nucleophiles like amines or thiols

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitrile and fluorine can influence the reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern, which differentiates it from other bromo-fluoro-benzonitrile derivatives. Below is a detailed comparison with key analogs:

4-Bromo-3-fluorobenzonitrile

- Molecular Formula : C₇H₃BrFN

- Molecular Weight : 200.01 g/mol

- Key Differences : Lacks the bromomethyl group at position 3, reducing steric bulk and reactivity in alkylation reactions. The absence of the bromomethyl substituent simplifies its synthesis but limits its utility in constructing branched architectures .

2-Bromo-4-fluorobenzonitrile (CAS: 36282-26-5)

- Molecular Formula : C₇H₃BrFN

- Molecular Weight : 200.01 g/mol

- Key Differences : Bromine and fluorine occupy positions 2 and 4, respectively, altering electronic effects. The meta-fluorine and para-bromine arrangement creates distinct dipole moments, influencing solubility and reactivity in cross-coupling reactions compared to the target compound’s ortho-fluorine and meta-bromomethyl configuration .

3-Bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4)

- Molecular Formula : C₇H₂BrF₂N

- Molecular Weight : 218.00 g/mol

- Key Differences : Features two fluorine atoms at positions 2 and 5, enhancing electron-withdrawing effects. This increases acidity of adjacent protons but reduces nucleophilic substitution rates at the bromine site due to steric and electronic hindrance .

Structural and Reactivity Analysis

Substituent Effects

- Bromomethyl Group : The bromomethyl substituent at position 3 in the target compound introduces a reactive site for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions), a feature absent in simpler analogs like 4-bromo-3-fluorobenzonitrile .

Biological Activity

4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, synthesis, and relevant research findings.

The molecular formula of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is CHBrFN. The compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitrile group. The specific arrangement of these substituents enhances its reactivity and potential applications in various fields, particularly medicinal chemistry.

Synthesis and Derivatives

The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile typically involves halogenation reactions and nucleophilic substitutions. Its derivatives have been synthesized and evaluated for biological activity, particularly focusing on their antitumor and antimicrobial properties.

Table 1: Comparison of Structural Analogues

| Compound Name | Key Features |

|---|---|

| 4-Bromo-3-fluorobenzonitrile | Contains a fluorine atom; used in active pharmaceutical ingredients (APIs) |

| 4-Bromo-3-(bromomethyl)benzoic acid | Contains a carboxylic acid group |

| 4-Bromo-3-fluorophenol | Substituted with a hydroxyl group |

Antitumor Activity

Research indicates that derivatives of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can inhibit the proliferation of breast cancer cells and leukemia cell lines by inducing apoptosis. The mechanism often involves the interaction with DNA, leading to antimutagenic effects, which may reduce mutation frequencies caused by DNA-binding agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Antitumor Study : A recent study evaluated the cytotoxicity of a series of derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that some compounds exhibited IC values in the low micromolar range, suggesting strong antitumor potential.

- Antimicrobial Evaluation : In another study, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition zones compared to control groups, indicating effective antimicrobial activity.

Interaction with Biological Macromolecules

Research has indicated that 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile can interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways, contributing to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.